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Compound of Interest

Compound Name: 2-Bromo-4-chloroanisole

Cat. No.: B057475

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-
Bromo-4-chloroanisole, a key intermediate in various synthetic applications. This document
details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics of the compound, supported by detailed experimental protocols and data
visualizations to facilitate its identification and utilization in research and development.

Chemical Structure and Properties

2-Bromo-4-chloroanisole is a halogenated aromatic ether with the molecular formula
C7HeBrCIO.[1] Its structure consists of a benzene ring substituted with a methoxy group, a
bromine atom, and a chlorine atom.

Molecular Structure:

Spectroscopic Data

The following sections present the key spectral data for 2-Bromo-4-chloroanisole, organized
for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.
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H NMR (Proton NMR) Data

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

7.47 d 2.4 H-3

7.21 dd 8.7, 2.4 H-5

6.83 d 8.7 H-6

3.86 S - -OCHs

13C NMR (Carbon-13 NMR) Data

Chemical Shift (8) ppm Assignment
154.5 C-1

1129 C-2

132.6 C-3

125.8 C-4

130.1 C-5

113.8 C-6

56.4 -OCHs

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of 2-Bromo-4-chloroanisole reveals characteristic absorption
bands corresponding to its functional groups.[2]

Key IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
3085 Weak Aromatic C-H stretch
2965 Weak -CHs stretch (asymmetric)
2840 Weak -CHs stretch (symmetric)
1585 Medium C=C aromatic ring stretch
1480 Strong C=C aromatic ring stretch
1285 Strong Asymmetric C-O-C stretch
1250 Strong Symmetric C-O-C stretch
1040 Strong C-Cl stretch

C-H out-of-plane bend
870 Strong ]

(isolated H)

C-H out-of-plane bend
810 Strong )

(adjacent H's)
680 Medium C-Br stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-Bromo-4-chloroanisole results in a
characteristic fragmentation pattern. The presence of bromine and chlorine isotopes (°Br, 81Br
and 3>Cl, 3’Cl) leads to distinctive isotopic clusters for the molecular ion and bromine/chlorine-
containing fragments.[3][4]

Key Mass Spectral Data
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miz Relative Intensity (%) Assighment

220, 222, 224 75, 100, 25 [M]* (Molecular ion)
205, 207, 209 20, 25,5 [M-CHs]*

177,179, 181 10, 12, 3 [M-CH3-COJ*

126, 128 15,5 [CeHsCIJ*

98 10 [CsHsCI*

63 30 [CsHs]*

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectral data
presented.

NMR Spectroscopy

Sample Preparation:

e Approximately 10-20 mg of 2-Bromo-4-chloroanisole is dissolved in 0.7 mL of deuterated
chloroform (CDCIs) in a clean, dry 5 mm NMR tube.

o A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical
shift referencing (& = 0.00 ppm).

e The sample is thoroughly mixed to ensure homogeneity.
Instrumentation and Data Acquisition:
e Spectrometer: A 400 MHz (or higher field) NMR spectrometer.
e 'HNMR:

o Pulse sequence: Standard single-pulse experiment.

o Number of scans: 16-32.
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o Relaxation delay: 1.0 s.

o Spectral width: -2 to 12 ppm.

o BC NMR:

o

Pulse sequence: Proton-decoupled single-pulse experiment.

[¢]

Number of scans: 1024 or more, depending on sample concentration.

[¢]

Relaxation delay: 2.0 s.

[e]

Spectral width: 0 to 200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Gas Phase):

» A small amount of solid 2-Bromo-4-chloroanisole is placed in a gas cell with KBr windows.
e The cell is gently heated to vaporize the sample, filling the cell with the gaseous analyte.
Instrumentation and Data Acquisition:

e Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

e Parameters:

Resolution: 4 cm~1.

[¢]

Number of scans: 32.

o

[e]

Spectral range: 4000-400 cm~1.

A background spectrum of the empty gas cell is recorded and automatically subtracted

(¢]

from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization:
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» Adilute solution of 2-Bromo-4-chloroanisole in a volatile solvent (e.g., methanol or
dichloromethane) is prepared.

e The sample is introduced into the mass spectrometer via a direct insertion probe or through
a gas chromatograph (GC-MS).

« lonization is achieved by electron impact (El) at a standard energy of 70 eV.[3]
Instrumentation and Data Acquisition:
o Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
e Parameters:
o Mass range: m/z 40-300.
o Scan speed: 1 scan/second.
o lon source temperature: 200-250 °C.

Data Visualization

The following diagrams illustrate the relationships between the spectroscopic techniques and
the structural information they provide for 2-Bromo-4-chloroanisole.
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Click to download full resolution via product page

A flowchart illustrating the overall spectroscopic workflow for the analysis of 2-Bromo-4-
chloroanisole.
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A diagram correlating the *H and 3C NMR chemical shifts to the respective atoms in the 2-
Bromo-4-chloroanisole structure.
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A simplified fragmentation pathway for 2-Bromo-4-chloroanisole under electron ionization
conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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